2-(Difluoromethyl)-4-fluoro-3-methoxybenzoic acid
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Overview
Description
2-(Difluoromethyl)-4-fluoro-3-methoxybenzoic acid is an organic compound that belongs to the class of benzoic acids. This compound is characterized by the presence of difluoromethyl, fluoro, and methoxy groups attached to a benzoic acid core. The unique combination of these functional groups imparts distinct chemical properties to the molecule, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the difluoromethylation of a suitable precursor using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone under specific reaction conditions . The reaction is often catalyzed by transition metals like copper or palladium to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of 2-(Difluoromethyl)-4-fluoro-3-methoxybenzoic acid may involve large-scale difluoromethylation processes using continuous flow reactors to ensure efficient and consistent product yield. The use of advanced catalytic systems and optimized reaction parameters is crucial to achieving high purity and yield in industrial production .
Chemical Reactions Analysis
Types of Reactions: 2-(Difluoromethyl)-4-fluoro-3-methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The difluoromethyl group can be reduced to a methyl group under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Major Products Formed:
Oxidation: Formation of 2-(Difluoromethyl)-4-fluoro-3-formylbenzoic acid.
Reduction: Formation of 2-(Methyl)-4-fluoro-3-methoxybenzoic acid.
Substitution: Formation of 2-(Difluoromethyl)-4-amino-3-methoxybenzoic acid.
Scientific Research Applications
2-(Difluoromethyl)-4-fluoro-3-methoxybenzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-4-fluoro-3-methoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity to its target by forming strong hydrogen bonds and increasing lipophilicity . This interaction can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
- 2-(Trifluoromethyl)-4-fluoro-3-methoxybenzoic acid
- 2-(Difluoromethyl)-4-chloro-3-methoxybenzoic acid
- 2-(Difluoromethyl)-4-fluoro-3-hydroxybenzoic acid
Comparison: 2-(Difluoromethyl)-4-fluoro-3-methoxybenzoic acid is unique due to the presence of both difluoromethyl and fluoro groups, which impart distinct electronic and steric properties. Compared to its analogs, this compound may exhibit different reactivity and biological activity profiles, making it a valuable molecule for specific applications .
Properties
IUPAC Name |
2-(difluoromethyl)-4-fluoro-3-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O3/c1-15-7-5(10)3-2-4(9(13)14)6(7)8(11)12/h2-3,8H,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIJPWKJEWPSNSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1C(F)F)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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